3-Chloro-2-trimethylsilanylethynyl-pyridine
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Overview
Description
3-Chloro-2-trimethylsilanylethynyl-pyridine is a chemical compound with the molecular formula C10H12ClNSi and a molecular weight of 209.75 g/mol It is a derivative of pyridine, featuring a chloro group at the third position and a trimethylsilanylethynyl group at the second position
Scientific Research Applications
3-Chloro-2-trimethylsilanylethynyl-pyridine has several applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-trimethylsilanylethynyl-pyridine typically involves the reaction of 3-chloropyridine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-trimethylsilanylethynyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. Conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products can include pyridine oxides or other oxidized derivatives.
Reduction Reactions: Reduced products may include partially or fully hydrogenated pyridines.
Mechanism of Action
The mechanism of action of 3-Chloro-2-trimethylsilanylethynyl-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trimethylsilanylethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-trimethylsilanylethynyl-pyridine: Similar structure but with the chloro and trimethylsilanylethynyl groups swapped.
3-Chloro-2-(tributylstannyl)pyridine: Similar structure but with a tributylstannyl group instead of a trimethylsilanylethynyl group.
2-Chloro-5-trimethylsilanylethynyl-pyridine: Similar structure but with the trimethylsilanylethynyl group at the fifth position.
Uniqueness
3-Chloro-2-trimethylsilanylethynyl-pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the trimethylsilanylethynyl group enhances its stability and lipophilicity compared to other similar compounds .
Properties
IUPAC Name |
2-(3-chloropyridin-2-yl)ethynyl-trimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNSi/c1-13(2,3)8-6-10-9(11)5-4-7-12-10/h4-5,7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHFUVHBBXLELQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216979-76-9 |
Source
|
Record name | 3-chloro-2-[2-(trimethylsilyl)ethynyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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